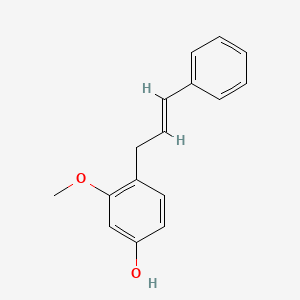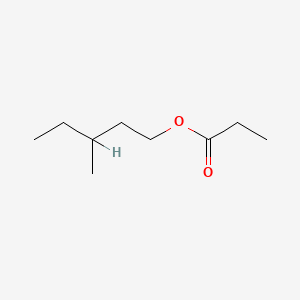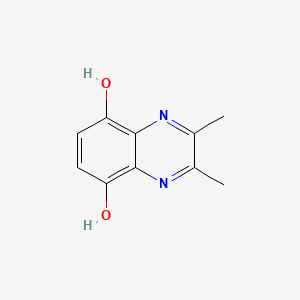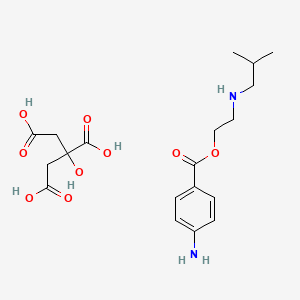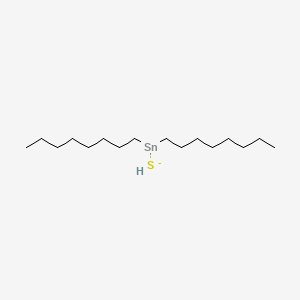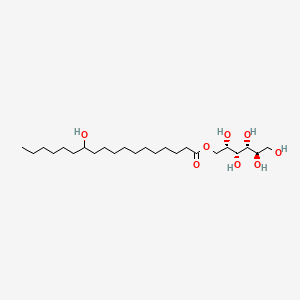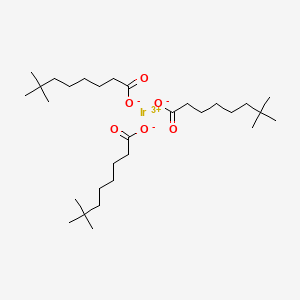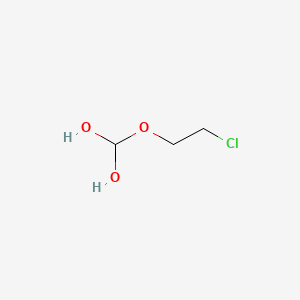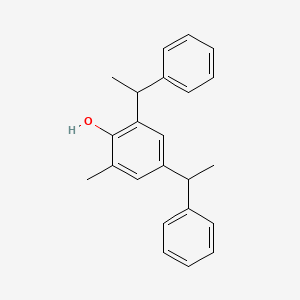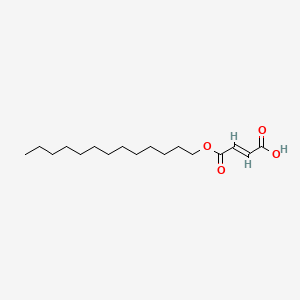
Tridecyl hydrogen 2-butenedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tridecyl hydrogen 2-butenedioate, also known as 2-Butenedioic acid hydrogen 1-tridecyl ester, is a chemical compound with the molecular formula C17H30O4 and a molecular weight of 298.4177 g/mol . It is a blue liquid that is soluble in organic solvents such as ethanol, ether, and petroleum ether, but insoluble in water . This compound is commonly used as a high-performance lubricant, plastic additive, and in various industrial applications .
Preparation Methods
The synthesis of tridecyl hydrogen 2-butenedioate involves the esterification of 2-butenedioic acid with tridecyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . The industrial production of this compound follows similar methods but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Tridecyl hydrogen 2-butenedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group into alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common reagents used in these reactions include sulfuric acid, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tridecyl hydrogen 2-butenedioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: This compound is utilized in the study of lipid metabolism and as a component in the formulation of biological assays.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of tridecyl hydrogen 2-butenedioate involves its interaction with lipid membranes and proteins. It can modulate the fluidity and permeability of cell membranes, affecting various cellular processes. The compound may also interact with specific enzymes and receptors, influencing metabolic pathways and signaling cascades .
Comparison with Similar Compounds
Tridecyl hydrogen 2-butenedioate can be compared with other similar compounds, such as:
Dodecyl hydrogen 2-butenedioate: Similar in structure but with a shorter alkyl chain, leading to different physical and chemical properties.
Hexadecyl hydrogen 2-butenedioate: Has a longer alkyl chain, resulting in higher hydrophobicity and different applications.
Octadecyl hydrogen 2-butenedioate: Even longer alkyl chain, used in more specialized applications due to its unique properties.
This compound is unique due to its specific balance of hydrophobicity and reactivity, making it suitable for a wide range of applications in various fields.
Properties
CAS No. |
93762-26-6 |
|---|---|
Molecular Formula |
C17H30O4 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(E)-4-oxo-4-tridecoxybut-2-enoic acid |
InChI |
InChI=1S/C17H30O4/c1-2-3-4-5-6-7-8-9-10-11-12-15-21-17(20)14-13-16(18)19/h13-14H,2-12,15H2,1H3,(H,18,19)/b14-13+ |
InChI Key |
FGACNJFGXDUISO-BUHFOSPRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCOC(=O)/C=C/C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


